7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15535166
InChI: InChI=1S/C25H18FNO4/c1-14-5-7-15(8-6-14)13-27-22(16-3-2-4-18(28)11-16)21-23(29)19-12-17(26)9-10-20(19)31-24(21)25(27)30/h2-12,22,28H,13H2,1H3
SMILES:
Molecular Formula: C25H18FNO4
Molecular Weight: 415.4 g/mol

7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15535166

Molecular Formula: C25H18FNO4

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C25H18FNO4
Molecular Weight 415.4 g/mol
IUPAC Name 7-fluoro-1-(3-hydroxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C25H18FNO4/c1-14-5-7-15(8-6-14)13-27-22(16-3-2-4-18(28)11-16)21-23(29)19-12-17(26)9-10-20(19)31-24(21)25(27)30/h2-12,22,28H,13H2,1H3
Standard InChI Key QGNNASAUWHBAJT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)O

Introduction

7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique chromeno-pyrrole core structure. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly due to its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.

Structural Features

The compound includes a fluorine atom, a hydroxyphenyl group, and a methylbenzyl moiety. These functional groups contribute to its reactivity and biological interactions. The chromeno-pyrrole framework is significant in medicinal chemistry for its potential biological activities.

Synthesis Routes

The synthesis of 7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves several steps, requiring specific conditions such as temperature control, solvent choice (e.g., methanol or acetic acid), and the use of catalysts or bases (e.g., sodium hydroxide).

Chemical Reactions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions (temperature, pressure) are crucial in determining the efficiency and outcome of these transformations.

Biological Activities

Preliminary studies suggest that this compound exhibits notable biological activities, potentially interacting with specific molecular targets involved in various signaling pathways. These interactions may lead to anti-inflammatory and anti-cancer effects, although the exact mechanisms of action require further investigation.

Potential Applications

The compound has potential applications in several fields, including drug development for therapeutic use. Its unique chromeno-pyrrole structure and functional groups enhance its biological activity compared to similar compounds.

Interaction Studies

Interaction studies are crucial for understanding how 7-Fluoro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione interacts with biological systems. These studies will guide further development and optimization of the compound for therapeutic use.

Future Research Directions

Future research should focus on optimizing the compound's structure for enhanced biological activity and therapeutic efficacy. This may involve modifying the functional groups or exploring different synthetic routes to improve yield and purity.

Potential Biological Activities

ActivityDescription
Anti-inflammatoryPotential interaction with pathways related to inflammation
Anti-cancerPotential interaction with pathways related to tumorigenesis

Synthesis Conditions

ConditionDescription
SolventsMethanol, Acetic Acid
Catalysts/BasesSodium Hydroxide
Temperature ControlRequired for optimal synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator